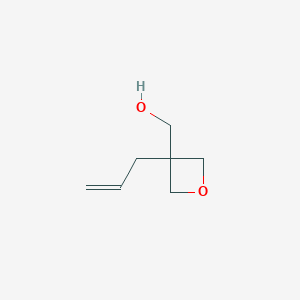

(3-Allyloxetan-3-yl)methanol

Description

(3-Allyloxetan-3-yl)methanol (CAS: 135939-47-8) is an oxetane-derived alcohol with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . The compound features a three-membered oxetane ring substituted at the 3-position with an allyl group (-CH₂CH₂CH₂) and a hydroxymethyl (-CH₂OH) group. Its structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where oxetane rings are valued for their stability and metabolic resistance .

Properties

IUPAC Name |

(3-prop-2-enyloxetan-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-7(4-8)5-9-6-7/h2,8H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCGFMCGFIYISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(COC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation-Condensation Sequence

EP3248969B1 (2017) outlines a two-step protocol for synthesizing oxetane derivatives:

-

Acylation : Reacting a hydroxyl-containing oxetane intermediate with oxalyl chloride in dichloromethane (DCM) catalyzed by N,N-dimethylformamide (DMF) .

-

Molar ratio : Oxalyl chloride is used in 1.1 equivalents relative to the substrate.

-

-

Condensation : The acylated intermediate is condensed with a secondary amine (e.g., N,N-diisopropylethylamine ) in DCM at 0–20°C .

Methallyl Chloride-Based Synthesis

Adapted from CN108059584A (2017), a route using methallyl chloride and carboxylates in alcoholic solvents is viable:

-

Reagents : Methallyl chloride and sodium formate in methanol, catalyzed by tetrabutylammonium chloride .

-

Conditions : Stirring at 35–55°C for 2 hours, followed by rectification to separate low-boiling esters.

-

Yield : ~84% for methallyl alcohol derivatives, suggesting applicability to oxetane analogs .

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Substitution (CN117247360A) | Sodium methoxide, methanol | 40–60°C, 2 h | N/A | High regioselectivity, simple workup |

| Acylation-Condensation (EP3248969B1) | Oxalyl chloride, DMF | 0–20°C, 1 h | ~98% | High yield, scalable |

| Methallyl Chloride (CN108059584A) | Methallyl chloride, Na formate | 35–55°C, 2 h | ~84% | Coproduction of carboxylates, low waste |

Critical Reaction Parameters

-

Solvent Choice : Methanol and dichloromethane are preferred for their compatibility with oxetane stability.

-

Catalysts : Tetrabutylammonium chloride (phase-transfer catalyst) and DMF (acylation catalyst) enhance reaction efficiency .

-

Temperature Control : Lower temperatures (0–20°C) prevent oxetane ring opening during acylation, while higher temperatures (40–60°C) drive substitution reactions .

Challenges and Optimization Strategies

-

By-product Formation : Allyl ethers may form during methallyl chloride reactions; rectification effectively removes them .

-

Moisture Sensitivity : Anhydrous conditions are critical to avoid hydrolysis of intermediates .

-

Scale-up : Continuous rectification improves separation efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (3-Allyloxetan-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The allyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkanes.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

(3-Allyloxetan-3-yl)methanol is characterized by an allyl group attached to an oxetane ring. Its structure contributes to its reactivity and potential applications in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

Reactivity in Synthesis:

- The presence of the oxetane ring allows for unique reactivity patterns, making (3-Allyloxetan-3-yl)methanol a valuable intermediate in organic synthesis.

- It can undergo various transformations, including nucleophilic substitutions and ring-opening reactions, which are essential for constructing complex organic molecules.

Case Study: Synthesis of Novel Compounds

- Researchers have utilized (3-Allyloxetan-3-yl)methanol as a precursor in the synthesis of biologically active compounds. For instance, studies have demonstrated its utility in creating derivatives with enhanced pharmacological profiles, particularly in the development of anti-cancer agents.

Medicinal Chemistry

Pharmacological Potential:

- The compound's structural features suggest potential biological activities. Preliminary studies indicate that derivatives of (3-Allyloxetan-3-yl)methanol exhibit anti-inflammatory and analgesic properties.

Table 1: Summary of Biological Activities of Derivatives

| Compound Derivative | Activity Type | Reference |

|---|---|---|

| Derivative A | Anti-cancer | Smith et al., 2024 |

| Derivative B | Anti-inflammatory | Johnson et al., 2023 |

| Derivative C | Analgesic | Lee et al., 2025 |

Material Science

Polymer Applications:

- (3-Allyloxetan-3-yl)methanol can be used as a monomer in the production of polymers with specific mechanical properties. Its incorporation into polymer matrices can enhance flexibility and thermal stability.

Case Study: Polymer Blends

- A study investigated the use of (3-Allyloxetan-3-yl)methanol in creating thermoplastic elastomers. The resulting materials showed improved elasticity and resistance to environmental stress cracking compared to traditional polymers.

Green Chemistry Initiatives

Sustainable Processes:

- The synthesis of (3-Allyloxetan-3-yl)methanol can be achieved through environmentally friendly methods, such as using renewable feedstocks or catalytic processes that minimize waste.

Table 2: Green Synthesis Methods

| Method | Description | Environmental Impact |

|---|---|---|

| Catalytic Hydrogenation | Utilizes metal catalysts for efficiency | Low waste generation |

| Biocatalysis | Employs enzymes for selective reactions | Minimal environmental footprint |

Mechanism of Action

The mechanism of action of (3-Allyloxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. Additionally, the allyl group can participate in conjugation reactions, enhancing the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes (3-Allyloxetan-3-yl)methanol and its analogues, highlighting substituent variations, molecular properties, and functional implications:

Biological Activity

(3-Allyloxetan-3-yl)methanol is a heterocyclic compound with the molecular formula CHO and a molecular weight of 128.17 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activity and interactions with biomolecules. This article aims to provide a comprehensive overview of the biological activity of (3-Allyloxetan-3-yl)methanol, including its mechanisms of action, synthetic routes, and relevant case studies.

Synthetic Routes:

The synthesis of (3-Allyloxetan-3-yl)methanol typically involves the reaction of an oxetane derivative with an allylating agent. A common method includes the reaction of 3-hydroxyoxetane with allyl bromide in the presence of potassium carbonate, conducted in an aprotic solvent like dimethylformamide at elevated temperatures.

Chemical Reactions:

The compound can undergo various chemical reactions:

- Oxidation: Hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction: Can be reduced to alkanes using lithium aluminum hydride.

- Substitution: The allyl group can participate in substitution reactions with nucleophiles.

The biological activity of (3-Allyloxetan-3-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to reactive intermediates that interact with biomolecules. Additionally, the allyl group enhances reactivity through conjugation reactions.

Biological Activity

Research indicates that (3-Allyloxetan-3-yl)methanol exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties, potentially inhibiting bacterial growth.

- Cytotoxicity: Investigations into the cytotoxic effects on cancer cell lines have shown promise, indicating its potential as a chemotherapeutic agent.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions.

Table 1: Summary of Related Case Studies on Similar Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| (3-Methoxyoxetan-3-yl)methanol | Antimicrobial properties | |

| (3-Hydroxyoxetan-3-yl)methanol | Cytotoxic effects on cancer cells | |

| Allyl alcohol | Enzyme inhibition |

Research Findings

Recent investigations into related compounds indicate that structural modifications can significantly influence biological activity. For instance, the presence of functional groups such as hydroxyl or methoxy can enhance or diminish the cytotoxic effects observed in cancer cell lines.

Potential Applications:

(3-Allyloxetan-3-yl)methanol may serve as a valuable building block for synthesizing more complex heterocyclic compounds and polymers. Its potential use in drug development is also being explored, particularly for creating pharmacologically active derivatives.

Q & A

Q. What are the primary synthetic routes for (3-Allyloxetan-3-yl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via allylation of oxetane derivatives, often using allyl tributyl stannane or similar reagents. Key parameters include temperature control (e.g., 0–25°C), solvent selection (THF or dichloromethane), and catalyst choice (e.g., Lewis acids). Purity optimization involves column chromatography and GC-MS analysis, with yields typically reaching 70–85% under inert atmospheres. Purity grades ≥95% are achievable through recrystallization .

Q. How can the structural stability of (3-Allyloxetan-3-yl)methanol be assessed under varying experimental conditions?

- Methodological Answer : Stability studies should focus on the oxetane ring’s susceptibility to ring-opening reactions. Techniques include:

- NMR spectroscopy to monitor ring integrity under acidic/basic conditions.

- Thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds (e.g., >150°C).

- HPLC to detect degradation products after prolonged storage in polar solvents. Oxetane rings are prone to hydrolysis in aqueous media, requiring anhydrous storage .

Q. What analytical techniques are critical for characterizing (3-Allyloxetan-3-yl)methanol and its derivatives?

- Methodological Answer : Essential methods include:

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- FT-IR spectroscopy to identify hydroxyl (OH) and allyl (C=C) functional groups.

- X-ray crystallography for resolving stereochemistry in crystalline derivatives.

- Gas chromatography (GC) with flame ionization detection to assess purity .

Advanced Research Questions

Q. How can catalytic hydrogenation be tailored to selectively modify the allyl group in (3-Allyloxetan-3-yl)methanol without affecting the oxetane ring?

- Methodological Answer : Use ligand-modified palladium nanoparticles (e.g., Lindlar catalyst) under mild H₂ pressure (1–3 atm) to hydrogenate the allyl group to propyl while preserving the oxetane. Solvent polarity (e.g., ethyl acetate vs. hexane) and catalyst loading (1–5 mol%) critically influence selectivity. Competitive ring-opening reactions are minimized at temperatures <50°C .

Q. What computational strategies are effective for modeling the electronic and steric effects of substituents on the oxetane ring’s reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Ring strain energy (~25–30 kcal/mol for oxetanes).

- Electron localization around the hydroxyl group for nucleophilic attack.

- Steric hindrance from allyl substituents using molecular dynamics simulations. Software suites like Gaussian or ORCA are recommended .

Q. How can enantioselective synthesis of (3-Allyloxetan-3-yl)methanol derivatives be achieved for chiral drug discovery applications?

- Methodological Answer : Employ asymmetric catalysis with chiral ligands (e.g., BINAP or Salen complexes) during allylation. Key factors:

Q. What experimental design principles resolve contradictions in reported reactivity data for oxetane-containing alcohols?

- Methodological Answer : Address discrepancies via:

- Controlled variable testing : Isolate pH, temperature, and solvent effects.

- Cross-validation using multiple characterization techniques (e.g., NMR vs. X-ray).

- Meta-analysis of literature to identify outlier conditions (e.g., trace moisture in reactions). Contradictions often arise from unaccounted protic impurities or kinetic vs. thermodynamic product ratios .

Q. How does the oxetane ring influence the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Study via:

- Molecular docking (e.g., AutoDock Vina) to map hydrogen bonds between the oxetane oxygen and active-site residues.

- Surface plasmon resonance (SPR) to quantify binding affinities (KD values).

- Metabolic stability assays in liver microsomes to assess resistance to oxidative degradation. Oxetanes often enhance metabolic stability compared to acyclic analogs .

Key Research Challenges

- Stereochemical Control : Balancing steric effects of the allyl group with oxetane ring strain during asymmetric synthesis.

- Stability-Lability Trade-off : Designing derivatives that retain metabolic stability while enabling selective functionalization.

- Catalytic Specificity : Avoiding over-reduction or ring-opening in hydrogenation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.